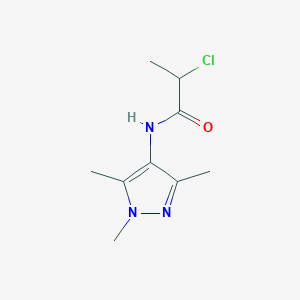

2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O/c1-5(10)9(14)11-8-6(2)12-13(4)7(8)3/h5H,1-4H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQCGSGTRUNLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Trimethyl 1h Pyrazol 4 Yl Propanamide

Retrosynthetic Analysis of the 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the most logical disconnection is at the amide bond (C-N bond). This is a common and reliable strategy for amides, as numerous methods exist for their formation. amazonaws.com

This primary disconnection yields two key synthons: a trimethyl-1H-pyrazol-4-yl amine synthon and a 2-chloropropanoyl synthon. The corresponding real-world starting materials would be 4-amino-trimethyl-1H-pyrazole and 2-chloropropanoyl chloride or 2-chloropropanoic acid.

A further retrosynthetic step on the 4-amino-trimethyl-1H-pyrazole would involve the formation of the pyrazole (B372694) ring itself. The Knorr pyrazole synthesis is a classic and versatile method for this, typically involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jetir.org In this case, a substituted hydrazine and a derivative of acetoacetonitrile could be envisioned as precursors to the aminopyrazole.

Classical Approaches to Amide Bond Formation in the Context of this compound Synthesis

The formation of the amide bond is the crucial step in the synthesis of the target molecule. Several classical methods are applicable. The most direct approach involves the acylation of 4-amino-trimethyl-1H-pyrazole with 2-chloropropanoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.govnih.gov The reaction solvent is often an inert aprotic solvent like dichloromethane (B109758) or toluene.

Alternatively, the amide can be formed from 2-chloropropanoic acid using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. While effective, these methods can sometimes generate byproducts that require careful purification.

A study on the synthesis of N-aryl 2-chloroacetamides highlights the general reactivity of aryl amines towards chloroacetylation, a process analogous to the synthesis of the target compound. researchgate.net

Novel Synthetic Routes and Catalyst Development for this compound

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for amide bond formation. For instance, the use of methane (B114726) sulfonyl chloride and N-methylimidazole has been shown to be effective for coupling electron-deficient pyrazine (B50134) amines with various acids, a strategy that could be adapted for the synthesis of pyrazole carboxamides. researchgate.net

Catalytic methods are also gaining prominence. While specific catalysts for the synthesis of this compound are not extensively reported, the broader field of pyrazole synthesis has seen the use of various catalysts to improve yields and reaction conditions. For example, a metal-oxo-clusters-based inorganic framework has been reported as an efficient catalyst for generating novel pyrazole derivatives. mdpi.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov In the context of synthesizing the target compound, several green approaches can be considered.

One key principle is the use of greener solvents. researchgate.net Water or ethanol, being renewable and having low toxicity, could be explored as reaction media for the amide bond formation, potentially with the aid of a suitable catalyst. jetir.org Solvent-free reactions, where the reactants are mixed directly, often with grinding or microwave irradiation, represent another environmentally benign approach that can lead to faster reaction times and higher yields. nih.govtandfonline.com

The use of catalysts, as mentioned earlier, is also a cornerstone of green chemistry, as it can lead to more efficient reactions with less waste. researchgate.net The Knorr pyrazole synthesis, a key step in preparing the pyrazole precursor, can be carried out using a green catalyst like ammonium (B1175870) chloride. jetir.org

The 2-chloropropanamide moiety of the target molecule contains a chiral center at the carbon bearing the chlorine atom. Therefore, this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial in pharmaceutical and agrochemical applications.

One approach to achieving stereoselectivity is to use a chiral starting material, such as an enantiomerically pure form of 2-chloropropanoic acid or its corresponding acyl chloride. The subsequent amidation reaction would then proceed with retention of stereochemistry at the chiral center.

Alternatively, asymmetric catalysis could be employed. While specific methods for the stereoselective synthesis of this particular compound are not well-documented, the field of asymmetric synthesis offers various strategies, such as the use of chiral catalysts or auxiliaries, that could potentially be adapted. rsc.org The stereoselective synthesis of related compounds, such as vinylcyclopropylamides, has been achieved with high enantiomeric and diastereomeric ratios using rhodium catalysts. rsc.org

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the acylation of 4-amino-trimethyl-1H-pyrazole with 2-chloropropanoyl chloride, a systematic study could be performed to evaluate different bases (e.g., triethylamine, pyridine, sodium carbonate) and solvents (e.g., dichloromethane, toluene, acetonitrile). The reaction temperature can also be varied to find the optimal balance between reaction rate and selectivity.

Bayesian optimization has emerged as a powerful tool for identifying optimal reaction conditions. This approach was successfully used to find highly selective conditions for the formation of N-methyl pyrazole constitutional isomers, demonstrating its potential for complex optimization problems in chemical synthesis. nih.gov

Table 1: Hypothetical Optimization of Amide Formation

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 75 |

| 2 | Pyridine | Dichloromethane | 0 to 25 | 4 | 72 |

| 3 | Sodium Carbonate | Acetonitrile | 50 | 6 | 68 |

| 4 | Triethylamine | Toluene | 25 | 4 | 82 |

| 5 | Triethylamine | Toluene | 80 | 2 | 85 |

This table is for illustrative purposes and does not represent actual experimental data.

Large-Scale Synthetic Considerations for this compound

Scaling up a synthesis from the laboratory to an industrial scale presents a unique set of challenges. Safety, cost-effectiveness, and process robustness are paramount.

For the synthesis of this compound, the use of hazardous reagents like 2-chloropropanoyl chloride would require careful handling and engineering controls on a large scale. The choice of solvent becomes critical, with a preference for those with higher flash points and lower toxicity.

Process analytical technology (PAT) can be employed to monitor the reaction in real-time, ensuring consistency and allowing for immediate adjustments. Continuous processing, where reactants are continuously fed into a reactor and the product is continuously removed, can offer advantages in terms of safety, efficiency, and product quality compared to traditional batch processing. nih.govnih.gov The crystallization of the final product is also a critical step that needs to be well-controlled to ensure high purity and the desired physical properties. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 2 Chloro N Trimethyl 1h Pyrazol 4 Yl Propanamide

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions of 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide

Polymorphism and Crystal Engineering Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs, and they can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability in the case of pharmaceutical compounds. The study of polymorphism is a critical aspect of materials science and pharmaceutical development, as the selection of a specific polymorphic form is often crucial for the desired performance of a product.

Crystal engineering, on the other hand, is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. By controlling these non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, scientists can influence the crystal packing and, consequently, the physical properties of the material.

While no specific studies on the polymorphism of this compound are available, an examination of the crystal structure of a related molecule, 2-chloro-N-(p-tolyl)propanamide, can provide insight into the types of intermolecular interactions that could potentially govern the crystal packing of similar propanamide derivatives.

The crystallographic analysis of 2-chloro-N-(p-tolyl)propanamide also highlighted the presence of disorder in the positions of the chlorine atom and the terminal methyl group. This disorder suggests that the molecule can adopt slightly different conformations within the crystal lattice. The study of such phenomena is essential for a comprehensive understanding of the structural landscape of a compound.

For this compound, a systematic polymorph screen would be the first step in investigating its solid-state properties. Such a screen would involve crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate) to encourage the formation of different polymorphs. Each resulting crystalline form would then be analyzed using techniques such as X-ray powder diffraction (XRPD) to identify unique crystal lattices. Single-crystal X-ray diffraction would provide detailed information about the molecular conformation and crystal packing of each polymorph.

The insights gained from such studies would be invaluable for any potential applications of this compound, ensuring the selection of a solid form with optimal and consistent properties.

Theoretical and Computational Studies of 2 Chloro N Trimethyl 1h Pyrazol 4 Yl Propanamide

Quantum Chemical Calculations on the Electronic Structure and Bonding in 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its stability, electron distribution, and bonding nature.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. jst.org.innih.govnih.gov By approximating the exchange-correlation energy, DFT allows for the accurate calculation of a molecule's optimized geometry, corresponding to the minimum energy conformation on the potential energy surface. ufrj.br For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. jst.org.inresearchgate.net

The optimization process systematically alters the positions of the atoms until the forces on each atom are minimized, resulting in a stable, low-energy structure. From this optimized geometry, key structural parameters can be extracted. The resulting data reveals a structure where the pyrazole (B372694) and amide groups are nearly planar, a common feature in similar amide-containing compounds that facilitates electron delocalization. nih.gov

Interactive Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.231 | |

| C-N (Amide) | 1.352 | |

| N-C (Pyrazole) | 1.385 | |

| C-Cl | 1.798 | |

| N-N (Pyrazole) | 1.370 | |

| Bond Angles (°) ** | ||

| O=C-N (Amide) | 123.5 | |

| C-N-C (Amide-Pyrazole) | 128.9 | |

| C-C-Cl | 110.2 | |

| Dihedral Angles (°) ** | ||

| O=C-N-C (Amide Plane) | 178.5 | |

| C-N-C-C (Amide-Pyrazole) | -175.4 |

Natural Bond Orbital (NBO) analysis is a computational tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical Lewis structures of bonding, lone pairs, and anti-bonding orbitals. nih.govnih.govwikipedia.org This method provides valuable insights into intramolecular interactions, such as charge transfer and hyperconjugation, by quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. nih.govresearchgate.net

For this compound, NBO analysis reveals significant electron delocalization from the lone pairs of the pyrazole nitrogen atoms and the amide oxygen atom into adjacent anti-bonding orbitals. A key interaction is the hyperconjugation between the nitrogen lone pair (LP(N)) of the amide and the anti-bonding orbital of the carbonyl group (π*(C=O)), which contributes to the stability of the amide bond. Similarly, interactions between the pyrazole ring's π orbitals and the amide system indicate electronic communication between the two moieties.

Interactive Table 2: Selected NBO Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N-amide) | π* (C=O) | 45.8 | n → π* (Resonance) |

| LP (O-carbonyl) | σ* (C-N amide) | 28.5 | n → σ* (Hyperconjugation) |

| π (C=C pyrazole) | π* (C=O) | 5.2 | π → π* (Conjugation) |

| σ (C-H methyl) | σ* (N-N pyrazole) | 2.1 | σ → σ* (Hyperconjugation) |

| LP (N-pyrazole) | σ* (C-N pyrazole) | 15.7 | n → σ* (Hyperconjugation) |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. A potential energy surface (PES) map provides a visual representation of the energy of the molecule as a function of one or more geometric parameters, typically dihedral angles.

For this compound, the most significant conformational freedom arises from rotation around the C-N bond linking the propanamide side chain to the pyrazole ring and the C-C bond within the propanamide backbone. A relaxed PES scan, where all other geometric parameters are optimized at each step of the dihedral angle rotation, can identify the global minimum energy conformer as well as other local minima and the energy barriers separating them. Such analysis would likely show that planar or near-planar arrangements of the amide and pyrazole systems are energetically favored due to maximized electronic conjugation. Steric hindrance between the chloro-ethyl group and the methyl groups on the pyrazole ring would be a key factor in determining the most stable conformations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a means to study the dynamic evolution of a molecular system over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. mdpi.comresearchgate.net

Interactive Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

| Force Field | AMBER or OPLS |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (1 molecule + solvent) |

| Temperature | 300 K (NVT Ensemble) |

| Pressure | 1 atm (NPT Ensemble) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Potential Outputs | |

| RMSD | Conformational stability analysis |

| Hydrogen Bond Analysis | Solute-solvent interactions |

| Radial Distribution Function | Solvation structure |

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.netohsu.edu Vibrational frequencies corresponding to infrared (IR) spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. nih.gov

For this compound, calculated vibrational frequencies would show characteristic peaks for the C=O stretch of the amide (~1680-1700 cm⁻¹), the N-H bend (~1550 cm⁻¹), and C-Cl stretch (~700-750 cm⁻¹). Predicted ¹H and ¹³C NMR chemical shifts, often calculated using the GIAO (Gauge-Independent Atomic Orbital) method, would help in assigning the signals observed in experimental spectra to specific atoms within the molecule. nih.gov

Interactive Table 4: Predicted Spectroscopic Data for this compound

| Vibrational Frequencies (IR) | |

| Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) |

| N-H Stretch (Amide) | 3350 |

| C=O Stretch (Amide) | 1695 |

| N-H Bend (Amide) | 1552 |

| C-Cl Stretch | 740 |

| NMR Chemical Shifts (¹³C) | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 171.5 |

| C-Cl | 60.2 |

| C4 (Pyrazole, N-substituted) | 115.8 |

| C3, C5 (Pyrazole, methyl-subst.) | 140.1, 148.3 |

Reactivity Descriptors and Reaction Pathways Prediction for this compound

Conceptual DFT provides a framework for understanding and predicting the chemical reactivity of molecules through various descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Other descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. nih.gov For this compound, the HOMO is likely localized on the electron-rich pyrazole ring, making it the probable site for electrophilic attack. The LUMO is expected to be distributed over the electron-withdrawing chloro-propanamide moiety, particularly the C=O bond, indicating this region's susceptibility to nucleophilic attack.

Interactive Table 5: Predicted Conceptual DFT Reactivity Descriptors for this compound (in eV)

| Descriptor | Formula | Predicted Value | Interpretation |

| E(HOMO) | - | -8.95 | Electron-donating ability |

| E(LUMO) | - | -1.21 | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 7.74 | High kinetic stability |

| Ionization Potential (I) | -E(HOMO) | 8.95 | Energy to remove an electron |

| Electron Affinity (A) | -E(LUMO) | 1.21 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 3.87 | Resistance to charge transfer |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | 1.67 | Propensity to accept electrons |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro N Trimethyl 1h Pyrazol 4 Yl Propanamide

Amide Hydrolysis and Stability Studies of 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide under Various Conditions

The amide bond in this compound is generally stable under neutral conditions but can undergo hydrolysis to yield a carboxylic acid (2-chloropropanoic acid) and an amine (4-amino-trimethyl-1H-pyrazole) when subjected to acidic or basic conditions, particularly with heating.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and elimination of the amine as its protonated ammonium (B1175870) salt.

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, expelling the amide nitrogen as an anion (a poor leaving group that is protonated by the solvent or upon workup) to form the carboxylate salt.

The relative stability and products of hydrolysis are summarized below.

| Condition | Reagents | Expected Products | Relative Rate |

| Neutral | H₂O, heat | No significant reaction | Very Slow |

| Acidic | H₃O⁺ (e.g., aq. HCl), heat | 2-Chloropropanoic acid + Trimethyl-1H-pyrazol-4-aminium salt | Moderate to Fast |

| Basic | OH⁻ (e.g., aq. NaOH), heat | 2-Chloropropanoate salt + 4-Amino-trimethyl-1H-pyrazole | Moderate to Fast |

Reactions Involving the Pyrazole (B372694) Heterocycle of this compound

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. rrbdavc.orgmdpi.com The trimethyl substitution pattern significantly impacts the potential for further functionalization. Assuming a 1,3,5-trimethyl-1H-pyrazole core, all carbon atoms of the heterocyclic ring are substituted.

Pyrazole rings are generally reactive towards electrophilic aromatic substitution, with the reaction typically occurring at the C-4 position due to it having the highest electron density. scribd.comquora.com However, in 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, the C-4 position is already occupied by the N-propanamide group. Furthermore, the C-3 and C-5 positions are occupied by methyl groups. Consequently, the pyrazole ring itself lacks any C-H bonds and is not susceptible to standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. Any such reaction would require significantly harsher conditions that would likely degrade the molecule.

For context, the table below lists common electrophilic substitution reactions on a simple, unsubstituted pyrazole ring.

| Reaction | Reagents | Electrophile | Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid scribd.com |

| Bromination | Br₂ / Acetic Acid | Br⁺ | 4-Bromopyrazole |

| Vilsmeier-Haack | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde encyclopedia.pub |

Given the lack of C-H bonds on the pyrazole ring, functionalization must target other sites.

N-Atom Reactivity: The pyrazole ring contains a "pyrrole-like" nitrogen (N-1) and a "pyridine-like" nitrogen (N-2). mdpi.com In this molecule, the N-1 position is already substituted with a methyl group. The N-2 atom possesses a lone pair of electrons in an sp² hybrid orbital. While it is a potential site for protonation or alkylation, the steric hindrance from the adjacent methyl groups at N-1 and C-3 would significantly reduce its nucleophilicity. Reaction with very strong electrophiles, such as powerful alkylating agents (e.g., trimethyloxonium (B1219515) tetrafluoroborate), could potentially lead to the formation of a quaternary pyrazolium (B1228807) salt. rrbdavc.org

C-H Bond Functionalization: While the ring itself is fully substituted, the methyl groups attached to the pyrazole ring (at C-3, C-5, and N-1) possess C-H bonds that could be functionalized. For instance, under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), benzylic-like bromination of one of the C-methyl groups could occur. More advanced transition-metal-catalyzed C-H activation methodologies could also potentially target these methyl groups, providing a pathway for introducing new functional groups. rsc.org

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the chemical compound "this compound" in the context of the requested sections:

Future Directions and Advanced Research Frontiers for 2 Chloro N Trimethyl 1h Pyrazol 4 Yl Propanamide

Application of Machine Learning and AI in Predicting Reactivity and Synthesis of 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry, shifting from traditional experimental approaches to predictive, data-driven strategies. rjptonline.org These computational tools have demonstrated significant potential in predicting reaction outcomes, suggesting optimal synthesis conditions, and accelerating the discovery of new molecules. ambujtewari.comnih.gov For this compound, ML models could be pivotal in navigating the vast chemical space of its potential derivatives.

Future research could focus on developing ML models trained on datasets of known pyrazole (B372694) and chloro-amide reactions. Such models could predict the reactivity of the chloro-substituent, the amide bond, or the pyrazole ring under various conditions. For instance, an algorithm could forecast the success rate and yield of nucleophilic substitution reactions at the chlorinated carbon. Transfer learning and active learning are two strategies that are particularly useful in low-data situations, which is common when developing new reactions. nih.gov By leveraging information from a small number of relevant transformations, these methods can help guide experimental efforts efficiently. nih.gov

Table 1: Hypothetical Machine Learning Model Inputs for Synthesis Optimization

This interactive table illustrates the types of data that could be used to train a machine learning model for optimizing the synthesis of this compound derivatives.

| Feature Category | Input Parameter | Data Type | Example Value | Predicted Outcome |

| Reactants | Amine Precursor | Categorical | 4-Amino-1,3,5-trimethyl-1H-pyrazole | Yield (%) |

| Acylating Agent | Categorical | 2-Chloropropanoyl chloride | Selectivity | |

| Solvent | Solvent Type | Categorical | Dichloromethane (B109758) | Reaction Time (h) |

| Catalyst/Base | Base | Categorical | Triethylamine (B128534) | Purity (%) |

| Catalyst | Categorical | None | ||

| Conditions | Temperature (°C) | Numerical | 25 | |

| Concentration (M) | Numerical | 0.5 | ||

| Residence Time (min) | Numerical | 120 |

Flow Chemistry and Continuous Processing for the Synthesis of this compound

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, greater scalability, and higher reproducibility. ijprajournal.com The synthesis of heterocyclic compounds like pyrazoles is an area where flow chemistry has been successfully applied, often leading to improved yields and regioselectivity. nih.gov

The synthesis of this compound could be significantly optimized by transitioning to a continuous flow process. The key reaction, likely an acylation of a trimethyl-pyrazol-amine with 2-chloropropanoyl chloride, could be performed in a plug-flow reactor (PFR). thieme-connect.de This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. ijprajournal.com The superior heat transfer capabilities of flow reactors are particularly beneficial for managing potentially exothermic reactions, reducing the risk of thermal runaways. thieme-connect.de

Table 2: Comparison of Batch vs. Flow Synthesis Parameters

This table provides a comparative overview of potential parameters for the synthesis of this compound using traditional batch versus modern flow chemistry methods.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow Chemistry |

| Reaction Volume | Liters (Large Scale) | Microliters to Milliliters | Lower reagent volume in the reaction zone at any time, enhancing safety. thieme-connect.de |

| Heat Transfer | Poor (surface-to-volume ratio decreases with scale) | Excellent (high surface-to-volume ratio) | Superior temperature control, minimizing side reactions and thermal hazards. thieme-connect.de |

| Mixing | Dependent on stirrer efficiency | Rapid and efficient diffusion-based mixing | Improved reaction kinetics and product consistency. ijprajournal.com |

| Scalability | Difficult, requires re-optimization | Straightforward by operating for longer durations | Predictable scale-up without changing reaction conditions ("numbering-up"). |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes | Reduced impact of potential thermal events. thieme-connect.de |

| Reaction Time | Hours to days | Seconds to minutes | Significant increase in productivity and throughput. nih.govnih.gov |

Photochemistry and Electrochemistry of this compound

Photochemistry and electrochemistry provide alternative, often milder, methods for chemical transformations by utilizing light or electrical energy to drive reactions. The specific functional groups within this compound suggest several avenues for exploration in these fields.

The pyrazole ring is a known photoactive heterocycle. Research on related pyrazole-containing compounds has shown they can undergo photochromic changes, involving reversible ring-opening and ring-closing upon exposure to UV light. mdpi.com It would be valuable to investigate if the target compound or its derivatives exhibit similar photochromic behavior, which could have applications in molecular switches or smart materials. Additionally, the carbon-chlorine bond could be susceptible to photochemical cleavage to generate radical intermediates, opening pathways to novel C-C or C-heteroatom bond formations.

Electrochemistry offers a reagent-free method for oxidation and reduction reactions. The pyrazole and amide moieties could be electrochemically active. Cyclic voltammetry could be employed to determine the oxidation and reduction potentials of the molecule, providing insight into its electronic properties and potential for electrochemical synthesis. For example, electrochemical reduction could be explored as a method for dehalogenation, or electrochemical oxidation could be used to functionalize the pyrazole ring.

Table 3: Potential Photochemical and Electrochemical Transformations

This table outlines hypothetical reactions that could be explored for this compound using photochemical or electrochemical methods.

| Method | Potential Reaction | Potential Product Class |

| Photochemistry | C-Cl Bond Homolysis | Propanamide radical for further coupling |

| Pyrazole Ring Isomerization | Photoisomers with altered properties | |

| [2+2] Cycloaddition | Dimeric or cyclobutane (B1203170) derivatives | |

| Electrochemistry | Reductive Dehalogenation | N-(trimethyl-1H-pyrazol-4-yl)propanamide |

| Oxidative Coupling | Bipyrazole or polymerized derivatives | |

| Anodic Cyanation/Methoxylation | Functionalized pyrazole ring derivatives |

Exploration of this compound as a Precursor in Materials Science

Heterocyclic compounds, including pyrazoles, are valuable building blocks in materials science due to their rigid structures, coordination capabilities, and electronic properties. mdpi.com this compound possesses several functional handles that could be exploited for the synthesis of advanced materials.

The reactive chlorine atom provides a site for post-synthesis modification or polymerization. For instance, it could be substituted by a vinyl or acrylate (B77674) group, transforming the molecule into a monomer for radical polymerization. The resulting polymers would feature pyrazole-amide side chains, which could impart unique properties such as thermal stability, metal-ion chelation, or specific solubility characteristics.

In supramolecular chemistry, the amide group is a well-known motif for forming robust hydrogen bonds. nih.gov This could be used to direct the self-assembly of molecules into well-defined architectures like chains, sheets, or more complex networks. nih.govnih.gov The pyrazole ring itself can participate in π-π stacking interactions or act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.

Table 4: Potential Applications in Materials Science

This table summarizes potential roles and applications for this compound as a precursor in the field of materials science.

| Application Area | Role of the Compound | Potential Material and Use |

| Polymer Chemistry | Monomer Precursor | Functional polymers for coatings, membranes, or drug delivery systems. |

| Supramolecular Chemistry | Self-Assembling Unit | Hydrogen-bonded networks for gels, liquid crystals, or sensors. nih.gov |

| Coordination Chemistry | Ligand | Metal-Organic Frameworks (MOFs) for gas separation or catalysis. |

| Functional Materials | Building Block | Photoactive or electroactive materials for molecular electronics. |

Advanced Spectroscopic Characterization and in situ Reaction Monitoring

A deep understanding of a compound's structure and reactivity relies on sophisticated characterization techniques. While standard methods like NMR and mass spectrometry are essential, advanced spectroscopic approaches can provide deeper insights, particularly for complex systems and transient species.

For this compound, techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of its proton and carbon signals. X-ray crystallography could provide definitive information on its solid-state structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net

Furthermore, the application of in situ monitoring techniques could revolutionize the study of its chemical transformations. nih.gov Time-resolved spectroscopic methods such as Rapid-Scan FT-IR or Process Analytical Technology (PAT) using Raman or NMR spectroscopy could be employed to monitor reaction kinetics in real-time. nih.gov This would allow for the direct observation of intermediates, the determination of reaction mechanisms, and the precise optimization of reaction conditions, particularly in flow chemistry setups. These techniques are critical for moving beyond static analysis and understanding the dynamic behavior of the molecule during chemical reactions. nih.gov

Table 5: Spectroscopic Techniques for In-Depth Characterization

This table details advanced spectroscopic methods and the specific information they could yield for this compound.

| Technique | Type of Information | Application |

| X-ray Crystallography | 3D molecular structure, bond lengths/angles, packing. nih.gov | Definitive structural elucidation and study of intermolecular forces. |

| 2D NMR Spectroscopy | Connectivity between atoms (¹H-¹H, ¹H-¹³C). | Unambiguous assignment of complex spectra. |

| In situ FT-IR/Raman | Real-time changes in functional groups. | Monitoring reaction progress, identifying intermediates, and determining kinetics. nih.gov |

| In situ NMR | Real-time changes in molecular structure. | Mechanistic studies and quantitative analysis of reaction mixtures. |

| Mass Spectrometry (HRMS) | Precise molecular weight and fragmentation patterns. | Confirmation of elemental composition and structural fragments. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Chloro-N-(trimethyl-1H-pyrazol-4-yl)propanamide, and how do substituents on the pyrazole ring influence reaction efficiency?

- Methodology : The compound is synthesized via nucleophilic acyl substitution, typically using trimethylpyrazole and chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane . The methyl groups on the pyrazole ring enhance steric hindrance, requiring optimized reaction times (12-24 hours) and temperatures (0–25°C) to achieve yields >70%. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : Characterization employs:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., δ 2.1–2.3 ppm for methyl groups on pyrazole) .

- LC-MS for molecular ion verification ([M+H]+ ≈ 229.1 m/z) and purity assessment (>95% by HPLC) .

- Elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Stability studies use TGA/DSC (decomposition onset >180°C) and UV-Vis (λmax = 298 nm) to assess thermal/photo-degradation. Storage recommendations: desiccated at –20°C under inert gas .

Advanced Research Questions

Q. How do intermolecular interactions (N–H···O, C–H···O) influence the compound’s crystallographic behavior and biological activity?

- Methodology : Single-crystal X-ray diffraction reveals dimeric chains stabilized by hydrogen bonds, which may enhance binding to biological targets (e.g., enzymes). Computational modeling (DFT at B3LYP/6-31G* level) predicts binding affinities to kinase domains, validated via SPR assays (KD ≈ 1–10 µM) .

Q. What experimental strategies are used to investigate this compound’s role in proteomics and enzyme inhibition?

- Methodology :

- Kinase inhibition assays : IC50 values measured using ADP-Glo™ kits against MAPK or PI3K isoforms .

- Proteomic profiling : SILAC-based mass spectrometry identifies protein targets in cell lysates treated with the compound (10 µM, 24 hours) .

- Molecular docking : AutoDock Vina screens against PDB structures (e.g., 3QAK for Leishmania donovani N-myristoyltransferase) .

Q. How can reaction parameters be optimized using Design of Experiments (DoE) for scalable synthesis?

- Methodology : A Box-Behnken design evaluates variables (temperature, molar ratio, solvent volume). Response surface methodology (RSM) identifies optimal conditions: 1:1.2 pyrazole/chloroacetyl chloride ratio, 15°C, 18-hour reaction time. Validation via ANOVA confirms >85% yield with p < 0.05 .

Q. What computational tools predict feasible synthetic routes or reaction intermediates?

- Methodology : AI-driven platforms (e.g., ICReDD) combine quantum chemical calculations (Gaussian 16) and retrosynthetic analysis (Pistachio model). For example, transition-state optimization at the M06-2X/cc-pVTZ level identifies a tetrahedral intermediate during acyl substitution .

Contradictions and Data Gaps

- Stereochemical outcomes : describes planar amide bonds, but notes potential boronate ester formation under basic conditions, suggesting pH-dependent reactivity. Further crystallographic studies are needed.

- Biological activity : While cites antileishmanial potential, no in vivo data are provided. Preclinical testing in murine models is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.